An In-depth Technical Guide to 3'-(Methylthio)-1,1'-biphenyl-3-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3'-(Methylthio)-1,1'-biphenyl-3-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-(Methylthio)-1,1'-biphenyl-3-ol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogues and established chemical principles to predict its physicochemical properties, propose a viable synthetic route, and explore its potential biological activities. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar molecules.
Introduction and Nomenclature
3'-(Methylthio)-1,1'-biphenyl-3-ol is an organic molecule featuring a biphenyl core structure. This core consists of two phenyl rings linked by a single carbon-carbon bond.[1] One phenyl ring is substituted with a hydroxyl group (-OH) at the 3-position, while the other is substituted with a methylthio group (-SCH₃) at the 3'-position.
Systematic Name: 3'-(Methylthio)-1,1'-biphenyl-3-ol
CAS Number: 904086-05-1
Molecular Formula: C₁₃H₁₂OS
Molecular Weight: 216.30 g/mol
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] The introduction of a hydroxyl group can significantly influence a molecule's biological activity and pharmacokinetic properties through hydrogen bonding interactions.[3][4] Similarly, the methylthio group can modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity.[5][6] The specific substitution pattern of 3'-(Methylthio)-1,1'-biphenyl-3-ol suggests a molecule with a unique combination of electronic and steric properties that warrant further investigation.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point (°C) | Solid at room temperature, likely in the range of 50-100 °C. | Biphenyl has a melting point of 69-72 °C.[2] The introduction of polar hydroxyl and methylthio groups will likely alter the crystal packing and could either increase or decrease the melting point compared to the parent biphenyl. |
| Boiling Point (°C) | > 300 °C | Biphenyl derivatives typically have high boiling points. For example, 3-methylbiphenyl has a boiling point of 272-273 °C.[2] The presence of a polar hydroxyl group will further increase the boiling point due to hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, acetone, and dichloromethane. | The biphenyl core is hydrophobic, while the hydroxyl group imparts some polarity and allows for hydrogen bonding with protic solvents. The methylthio group is relatively nonpolar.[7] Overall, the molecule is expected to be predominantly lipophilic. |
| pKa | ~9-10 | The pKa of the phenolic hydroxyl group is expected to be similar to that of biphenyl-3-ol, which is around 10. The methylthio group is not expected to significantly alter the acidity of the distant hydroxyl group. |
| LogP | ~3-4 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Biphenyl has a LogP of around 4. The hydroxyl group will decrease the LogP, while the methylthio group will increase it. The net effect is predicted to be a moderately lipophilic compound. |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 3'-(Methylthio)-1,1'-biphenyl-3-ol is through a Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, and it is widely used in the synthesis of substituted biphenyls.[10][11]
The proposed two-step synthesis is outlined below:
Step 1: Synthesis of the Coupling Partners
-
Aryl Halide: 3-Bromo-1-(methylthio)benzene can be prepared from 3-bromothiophenol by methylation.
-
Arylboronic Acid: 3-Hydroxyphenylboronic acid is a commercially available reagent.
Step 2: Suzuki-Miyaura Cross-Coupling
The aryl halide and arylboronic acid are then coupled in the presence of a palladium catalyst, a base, and a suitable solvent system.
Figure 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 3'-(Methylthio)-1,1'-biphenyl-3-ol.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 3-bromo-1-(methylthio)benzene (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to a temperature of 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3'-(Methylthio)-1,1'-biphenyl-3-ol.
Predicted Chemical Reactivity and Stability
The chemical reactivity of 3'-(Methylthio)-1,1'-biphenyl-3-ol will be dictated by its functional groups: the biphenyl core, the phenolic hydroxyl group, and the methylthio group.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. It can also undergo O-alkylation, O-acylation, and other reactions typical of phenols.[12]
-
Methylthio Group: The sulfur atom in the methylthio group is a potential site for oxidation, which could lead to the corresponding sulfoxide and sulfone. The methylthio group can also influence the electronic properties of the aromatic ring to which it is attached.[7]
-
Aromatic Rings: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the hydroxyl and methylthio groups will influence the position of substitution. The hydroxyl group is an activating ortho-, para-director, while the methylthio group is also an activating ortho-, para-director.[7][13]
The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents.
Potential Biological and Pharmacological Activities
While no specific biological activity has been reported for 3'-(Methylthio)-1,1'-biphenyl-3-ol, the structural motifs present suggest several potential areas of pharmacological interest.
-
Antimicrobial and Antifungal Activity: Biphenyl derivatives are known to possess a wide range of antimicrobial and antifungal activities.[14] The combination of a biphenyl core with a phenolic hydroxyl group, a common feature in many natural and synthetic antimicrobial agents, suggests that this compound may exhibit similar properties.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[14] The hydroxyl group on the biphenyl ring could confer antioxidant activity to the molecule.
-
Enzyme Inhibition: The biphenyl scaffold is found in many enzyme inhibitors. The specific substitution pattern and the presence of both hydrogen bond donor (hydroxyl) and a lipophilic (methylthio) group could facilitate binding to the active sites of various enzymes.
-
Anti-inflammatory and Analgesic Properties: Many biphenyl derivatives have demonstrated anti-inflammatory and analgesic effects.[15]
It is important to note that these are predicted activities based on structural analogy. Experimental validation through in vitro and in vivo assays is necessary to confirm any pharmacological effects.
Predicted Toxicological Profile
The toxicological profile of 3'-(Methylthio)-1,1'-biphenyl-3-ol has not been determined. However, an initial assessment can be made based on the toxicity of related compounds.
-
Biphenyls: Some biphenyl derivatives, particularly polychlorinated biphenyls (PCBs), are known for their toxicity and persistence in the environment.[16] However, the toxicity of biphenyls is highly dependent on their substitution pattern. Unsubstituted biphenyl has relatively low acute toxicity.[17]
-
Thioanisole: Thioanisole is considered harmful if inhaled or ingested.[7]
Given these considerations, 3'-(Methylthio)-1,1'-biphenyl-3-ol should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Further toxicological studies would be required to fully characterize its safety profile.
Conclusion and Future Directions
3'-(Methylthio)-1,1'-biphenyl-3-ol represents an under-investigated molecule with a chemical structure that suggests potential for interesting chemical and biological properties. This technical guide, by leveraging data from analogous compounds, provides a foundational understanding of its likely characteristics and a clear path for its synthesis.
Future research should focus on the following areas:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques such as NMR, IR, and mass spectrometry.
-
Physicochemical Property Determination: Experimental measurement of key physicochemical properties, such as melting point, solubility, and LogP, is crucial for understanding its behavior and for any potential applications.
-
Biological Screening: A comprehensive biological evaluation of the compound should be undertaken, including screening for antimicrobial, antioxidant, and other relevant pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues would provide valuable insights into the structure-activity relationships of this class of compounds, guiding the design of more potent and selective molecules.
By systematically exploring these areas, the scientific community can unlock the full potential of 3'-(Methylthio)-1,1'-biphenyl-3-ol and its derivatives for applications in drug discovery and materials science.
References
- Fiveable. (2025, August 15).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023, June 16).
- CymitQuimica. Benzene, (methylthio)- (CAS 100-68-5).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
- Baltus, N. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Southampton.
- IJSDR.
- BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.
- Jain, S., et al. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Saudi Pharmaceutical Journal, 21(2), 125-141.
- ResearchGate.
- BenchChem. (2025). A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives: Properties, Synthesis, and Biological Activity.
- Wang, Y., et al. (2022, September 7). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5897.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Cheméo. Chemical Properties of Benzene, (methylthio)- (CAS 100-68-5).
- Arora, P. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1043.
- Google Patents. US10683256B2 - Process for preparing substituted biphenyls.
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one.
- Dalton Transactions. (2011, August 10).
- Cheméo. Chemical Properties of Benzene, 1-methyl-2-(methylthio)- (CAS 14092-00-3).
- PubMed. (2022, December 8). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Wikipedia.
- El-Fiky, A. A. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 14(11), 1109.
- EPA. (1,1'-Biphenyl)-3-ol, 3',4'-dichloro- Properties.
- Pearson+. How can you prepare the following compounds with benzene as one o....
- EBSCO. Phenols | Chemistry | Research Starters.
- RSC Publishing.
- PubChem. Benzene, 1-methyl-4-(methylthio)-.
- PubChem. Benzene, 1,3-bis(methylthio)-.
- Chemistry LibreTexts. (2023, June 30).
- FooDB. (2010, April 8). Showing Compound 3-(Methylthio)-1-propene (FDB008313).
- BenchChem. Physical and chemical properties of "4,4-Bis(methylthio)but-3-en-2-one".
- Safe, S. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical reviews in toxicology, 24(2), 87-149.
- ACS Publications. (1985, April 1). Replacement of methylthio functions on aromatic heterocycles by hydrogen, alkyl and aryl groups via nickel-induced Grignard reactions.
- BenchChem. (2025).
- Integrated Risk Information System. (2013, August 26). TOXICOLOGICAL REVIEW OF BIPHENYL.
- PubMed. (1977, July).
- PubMed. Dermal toxicity studies of technical polychlorinated biphenyls and fractions thereof in rabbits.
- PubMed. Toxicity of polybrominated biphenyls (PBBs)
- DCCEEW. (2022, June 30). Biphenyl (1,1-biphenyl).
- Hilaris. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine.
- ResearchGate. Role of hydroxyl groups on the aromatic ring in the reactivity and selectivity of the reaction of b-phenylethylamines with non-enolizable aldehydes.
- PMC. (2024, April 28). Methyl-Containing Pharmaceuticals.
- NIST WebBook. 3-Hydroxybiphenyl.
- PubChem. 3-Phenylphenol.
- Wikipedia. Biphenyl.
- ResearchGate. (A)
- MDPI. (2023, August 15). Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions.
- BenchChem. The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 100-68-5: Benzene, (methylthio)- | CymitQuimica [cymitquimica.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. US10683256B2 - Process for preparing substituted biphenyls - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phenols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.epa.gov [iris.epa.gov]
